1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane-1,2-dione is a complex organic compound notable for its structural and functional properties. This compound is categorized under isoquinoline derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of 247.29 g/mol. It is also recognized by its CAS number 245057-86-7 and MDL number MFCD12091127 .
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane-1,2-dione falls within the classification of alkaloids, specifically isoquinoline alkaloids. These compounds are known for their pharmacological properties and potential therapeutic applications.
The synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane-1,2-dione typically involves multi-step organic synthesis techniques. These methods may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Techniques such as chromatography may be employed for purification after synthesis.
The molecular structure of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane-1,2-dione can be represented using various structural formulas. The compound features a dihydroisoquinoline core with two methoxy groups at the 6 and 7 positions. The propane-1,2-dione moiety contributes to its reactivity and potential biological activity.
The compound's molecular structure can be visualized using SMILES notation: C=CC(=O)N1CCC2=C(C=C(OC)C(OC)=C2)C1
, which provides insight into its connectivity and functional groups .
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Research indicates that modifications of the compound can enhance its biological activity or facilitate the synthesis of derivatives with improved pharmacological profiles.
The mechanism of action for 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane-1,2-dione primarily involves interactions with specific biological targets in the body. Preliminary studies suggest that this compound may act as an orexin receptor antagonist.
Orexin receptors are involved in regulating wakefulness and appetite. By modulating these receptors' activity, this compound could potentially influence sleep regulation and metabolic processes.
The compound typically appears as a solid at room temperature. Its melting point and boiling point are not extensively documented but should be determined during experimental characterization.
Key chemical properties include:
Due to its unique structural characteristics and potential biological activities, 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propane-1,2-dione holds promise in several scientific fields:
Further research is warranted to explore its full therapeutic potential and possible applications in drug development .
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8